REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][O:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.S(=O)(=O)(O)O>O>[CH:6]1([O:5][CH2:4][CH:3]=[O:2])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1CCCCC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with TBME (2×75 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with saturated aqueous NaHCO3 (75 mL) and saturated aqueous NaCl (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic phase over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)OCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634 mg | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |